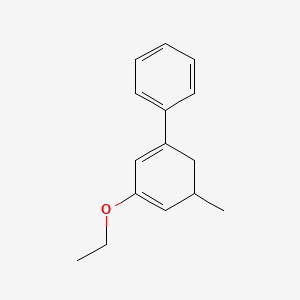
(3-Ethoxy-5-methyl-1,3-cyclohexadien-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethoxy-5-methyl-1,3-cyclohexadien-1-yl)benzene is an organic compound with a unique structure that combines a benzene ring with a cyclohexadiene moiety
Métodos De Preparación
The synthesis of (3-Ethoxy-5-methyl-1,3-cyclohexadien-1-yl)benzene typically involves the reaction of ethoxy and methyl-substituted cyclohexadiene with benzene under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in reactors with continuous monitoring and optimization of reaction parameters to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
(3-Ethoxy-5-methyl-1,3-cyclohexadien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Aplicaciones Científicas De Investigación
(3-Ethoxy-5-methyl-1,3-cyclohexadien-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry for drug development.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (3-Ethoxy-5-methyl-1,3-cyclohexadien-1-yl)benzene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
(3-Ethoxy-5-methyl-1,3-cyclohexadien-1-yl)benzene can be compared with other similar compounds such as:
(3-Methoxy-5-methyl-1,3-cyclohexadien-1-yl)benzene: This compound has a methoxy group instead of an ethoxy group, which may result in different reactivity and applications.
(3-Ethoxy-5-ethyl-1,3-cyclohexadien-1-yl)benzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
342802-26-0 |
|---|---|
Fórmula molecular |
C15H18O |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
3-ethoxy-5-methyl-1-phenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C15H18O/c1-3-16-15-10-12(2)9-14(11-15)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3 |
Clave InChI |
UQBTWPOTOBDVSK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(CC(=C1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15165501.png)
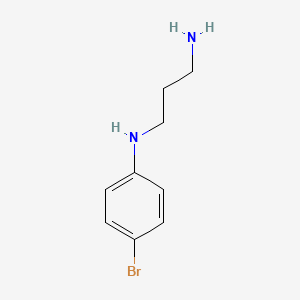
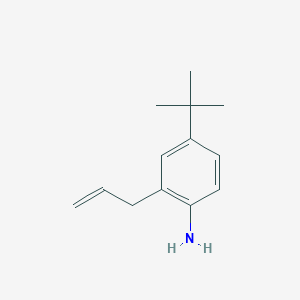

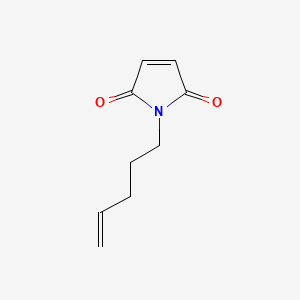
![1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]-](/img/structure/B15165550.png)
![2-Pyridinamine, 3-[[3-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B15165558.png)
![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-3-fluoro-](/img/structure/B15165571.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B15165573.png)
![N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B15165577.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B15165592.png)
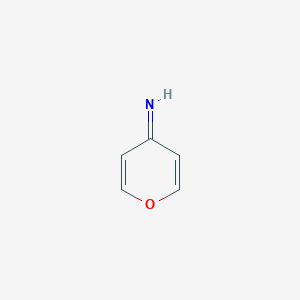
![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-fluoro-9H-carbazole)](/img/structure/B15165598.png)
![4-Methoxy-N-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B15165605.png)
